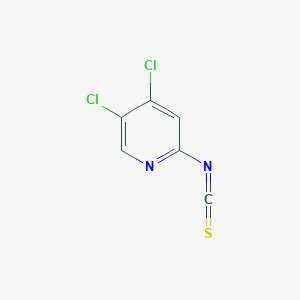

4,5-Dichloro-2-isothiocyanatopyridine

Description

Properties

Molecular Formula |

C6H2Cl2N2S |

|---|---|

Molecular Weight |

205.06 g/mol |

IUPAC Name |

4,5-dichloro-2-isothiocyanatopyridine |

InChI |

InChI=1S/C6H2Cl2N2S/c7-4-1-6(10-3-11)9-2-5(4)8/h1-2H |

InChI Key |

PFCDPPOYVKKKCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1N=C=S)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Research

One of the most significant applications of 4,5-Dichloro-2-isothiocyanatopyridine is in anticancer research. Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have shown that this compound can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The concentration required for 50% inhibition (IC) was determined through MTT assays, demonstrating significant cytotoxic effects compared to control groups .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Significant inhibition of proliferation |

| HCT-116 | 15.0 | Significant inhibition of proliferation |

Antimicrobial Applications

This compound also shows potential as an antimicrobial agent. Its ability to inhibit bacterial growth has been evaluated through various assays:

- Disc Diffusion Method : This method was employed to assess the antimicrobial efficacy against common pathogens. The results indicated that the compound exhibited substantial antibacterial activity, particularly against Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 18 |

Environmental Applications

The compound has been studied for its role as a biocide in antifouling applications. It is incorporated into coatings to prevent biofouling on marine vessels and structures:

- Biocidal Efficacy : Research indicates that this compound effectively reduces biofouling organisms such as algae and barnacles when applied in marine environments .

Case Study 1: Anticancer Efficacy

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The compound was administered at varying doses over several weeks, showing a dose-dependent relationship with tumor reduction.

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, researchers treated bacterial cultures with different concentrations of the compound. The findings revealed that higher concentrations correlated with increased zones of inhibition, confirming its potential as an effective antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The positional isomerism of chlorine substituents significantly influences the electronic and steric properties of dichloroisothiocyanatopyridines. For example:

- 4,5-Dichloro-2-isothiocyanatopyridine (target compound): Chlorines at the 4- and 5-positions introduce asymmetry, which may alter solubility, melting points, and reactivity compared to the 3,5-isomer.

Physicochemical Properties

Spectral Data Analysis

- $ ^{13} \text{C-NMR} $: Peaks at δ 146.37 (C-2), 144.32 (NCS), 142.07 (C-3), 137.92 (C-5), 129.92 (C-6), and 127.89 (C-4) reflect deshielding effects of chlorine substituents.

- Hypothesis for 4,5-isomer : The $ ^{13} \text{C-NMR} $ would show distinct shifts for C-4 and C-5 due to altered electron distribution.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4,5-Dichloro-2-isothiocyanatopyridine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves chlorination of pyridine derivatives followed by thiocyanate functionalization. A validated protocol includes:

- Step 1 : React 2-amino-4,5-dichloropyridine with thiophosgene in anhydrous dichloromethane at 0–5°C under nitrogen .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of NH₂ peaks at δ 5–6 ppm). Quantitative analysis via elemental CHNS microanalysis ensures stoichiometric consistency .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer : Stability studies require controlled degradation experiments:

- Variables : pH (1–13), temperature (25–60°C), and light exposure (UV vs. dark).

- Analysis : Monitor degradation kinetics via UV-Vis spectroscopy (λ_max ~280 nm) and track byproduct formation using LC-MS. For thermal stability, TGA/DSC can identify decomposition thresholds .

- Data Interpretation : Compare half-life (t₁/₂) across conditions. Use Arrhenius plots to predict shelf-life at standard lab conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : Combine complementary techniques:

- NMR : Confirm structure via ¹³C NMR (thiocyanate carbon at ~130 ppm) and ¹H NMR (pyridine ring protons as multiplet at δ 7.5–8.5 ppm).

- IR : Validate N=C=S stretch at ~2050–2150 cm⁻¹.

- Resolving Discrepancies : If unexpected peaks arise (e.g., residual solvent), repeat purification or use 2D NMR (COSY, HSQC) to assign signals unambiguously .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in reaction yield optimization studies for this compound?

- Methodological Answer : Contradictions often arise from unaccounted variables. A systematic approach includes:

- Design of Experiments (DoE) : Use factorial design to test interactions between variables (e.g., solvent polarity, catalyst loading, and reaction time).

- Statistical Analysis : Apply ANOVA to identify significant factors. For example, dichloromethane may yield higher purity but lower solubility than DMF, affecting isolated yields .

- Case Study Table :

| Solvent | Catalyst (%) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCM | 5 | 12 | 65 | 98.5 |

| DMF | 5 | 12 | 78 | 92.0 |

| THF | 10 | 8 | 72 | 95.2 |

- Resolution : Optimize for solvent-catalyst pairs (e.g., DCM with 10% catalyst) to balance yield and purity .

Q. What strategies are effective for elucidating the mechanistic role of this compound in nucleophilic substitution reactions?

- Methodological Answer : Mechanistic studies require kinetic and computational approaches:

- Kinetic Profiling : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols). A linear free-energy relationship (LFER) plot (log k vs. pKa of nucleophile) can distinguish between SN1/SN2 pathways.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and charge distribution. For example, Mulliken charges on the thiocyanate group may predict regioselectivity .

- Isotopic Labeling : Track ¹⁴C-labeled thiocyanate in product mixtures via autoradiography or LC-MS .

Q. How should researchers address unexpected byproducts during the functionalization of this compound?

- Methodological Answer : Byproduct analysis demands structural and mechanistic insights:

- Isolation : Use preparative TLC or HPLC to isolate byproducts.

- Structural Elucidation : Employ high-resolution MS and 2D NMR (e.g., HMBC to confirm connectivity).

- Root Cause : Test hypotheses (e.g., hydrolysis of thiocyanate to amine under acidic conditions) by repeating reactions in deuterated solvents with controlled humidity .

Data Presentation and Reproducibility Guidelines

- Tables : Include processed data (e.g., kinetic constants, spectral assignments) in the main text. Raw datasets (e.g., chromatograms) belong in supplementary materials .

- Reproducibility : Document reaction conditions exhaustively (e.g., stir rate, drying time for solvents). Use IUPAC nomenclature and CAS registry numbers for reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.